

# **Application Notes and Protocols for Cocrystallization of Novolactone with Hsp70**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Novolactone |           |
| Cat. No.:            | B1193263    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the co-crystallization of the natural product **Novolactone** with the 70 kDa heat shock protein (Hsp70). This procedure is based on established methodologies for protein-ligand co-crystallization and specific information regarding the interaction between **Novolactone** and Hsp70.

#### Introduction

Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for maintaining protein homeostasis. Its dysregulation is implicated in various diseases, making it a significant therapeutic target. **Novolactone** is a natural product that acts as an allosteric inhibitor of Hsp70.[1][2] It covalently binds to a highly conserved residue at the interface of the ATPase and substrate-binding domains, disrupting the protein's allosteric regulation.[1][2][3] Structural elucidation of the Hsp70-**Novolactone** complex through X-ray crystallography is essential for understanding its mechanism of action and for guiding structure-based drug design. These notes provide a comprehensive guide to achieving this co-crystallization.

## **Principle of Co-crystallization**

Co-crystallization involves forming a complex of the target protein (Hsp70) and the ligand (**Novolactone**) in solution prior to initiating crystallization trials. This method is often preferred when the ligand induces a conformational change in the protein, which is the case for



**Novolactone**'s interaction with Hsp70. The pre-formed complex is then screened against a variety of crystallization conditions to find the optimal environment for crystal growth.

#### **Data Presentation**

Table 1: Summary of Key Parameters for Hsp70-Novolactone Co-crystallization

| Parameter                            | Recommended<br>Value/Range                       | Notes                                                   |
|--------------------------------------|--------------------------------------------------|---------------------------------------------------------|
| Protein                              | Human Hsp70 (full-length or specific constructs) | High purity (>95%) is essential.                        |
| Ligand                               | Novolactone                                      | Dissolved in a compatible solvent like DMSO.            |
| Protein Concentration                | 5 - 15 mg/mL                                     | Optimal concentration should be determined empirically. |
| Molar Ratio<br>(Hsp70:Novolactone)   | 1:5 to 1:10                                      | A molar excess of the ligand is recommended.            |
| Incubation Time (Precrystallization) | 30 minutes to 2 hours on ice                     | To allow for complex formation.                         |
| Crystallization Method               | Sitting or hanging drop vapor diffusion          | A widely used and effective method.                     |
| Crystallization Temperature          | 4°C or 20°C                                      | Temperature can significantly affect crystal growth.    |

# Experimental Protocols Protocol 1: Expression and Purification of Human Hsp70

This protocol outlines a general procedure for obtaining highly pure Hsp70, a critical prerequisite for successful crystallization.

#### 1. Expression:

• Transform E. coli (e.g., BL21(DE3) strain) with a plasmid containing the human Hsp70 gene.



- Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
- Harvest the cells by centrifugation.
- 2. Lysis and Initial Purification:
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) supplemented with protease inhibitors.
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA affinity column (for His-tagged Hsp70).
- Wash the column extensively with the lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
- Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- 3. Further Purification:
- (Optional) If a tag needs to be removed, incubate the eluted protein with a specific protease (e.g., TEV or thrombin).
- Further purify the protein using ion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity.
- The final buffer for size-exclusion chromatography should be suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
- Concentrate the purified Hsp70 to the desired concentration (5-15 mg/mL).
- Verify the purity by SDS-PAGE.



### Protocol 2: Co-crystallization of Hsp70 with Novolactone

- 1. Preparation of **Novolactone** Stock Solution:
- Dissolve **Novolactone** powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
- 2. Complex Formation:
- On ice, mix the purified Hsp70 protein with the **Novolactone** stock solution to achieve the desired molar ratio (e.g., 1:5 or 1:10). The final DMSO concentration in the protein solution should be kept below 5% (v/v) to avoid interference with crystallization.
- Incubate the mixture on ice for 30 minutes to 2 hours to allow for the formation of the Hsp70-Novolactone complex.
- (Optional) Centrifuge the mixture at high speed for a few minutes to remove any precipitate before setting up crystallization trials.
- 3. Crystallization Screening:
- Use commercial or in-house prepared crystallization screens to test a wide range of conditions.
- Set up sitting or hanging drop vapor diffusion experiments. A typical setup involves mixing 1
   μL of the Hsp70-Novolactone complex with 1 μL of the reservoir solution.
- Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
- Regularly monitor the drops for crystal growth over several days to weeks.
- 4. Crystal Optimization:
- Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.
- 5. Crystal Harvesting and Cryo-protection:



- Carefully transfer the crystals from the drop to a cryo-protectant solution to prevent ice formation during X-ray data collection.
- The cryo-protectant is often the reservoir solution supplemented with a cryo-agent like glycerol, ethylene glycol, or sucrose (typically 15-30% v/v).
- Quickly loop the crystal and flash-cool it in liquid nitrogen.

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: Allosteric inhibition of Hsp70 by Novolactone.





Click to download full resolution via product page

Caption: Workflow for Hsp70-Novolactone co-crystallization.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel allosteric means of inhibiting heat shock 70 proteins OAK Open Access Archive [oak.novartis.com]
- 2. The novolactone natural product disrupts the allosteric regulation of Hsp70 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hassan AQ, et al. (2015) | SGD [yeastgenome.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Co-crystallization of Novolactone with Hsp70]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193263#techniques-for-co-crystalization-of-novolactone-with-hsp70]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com